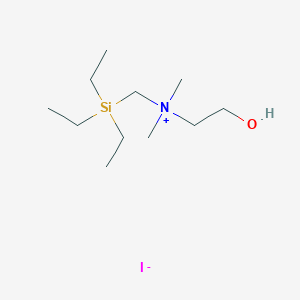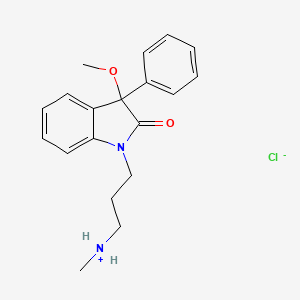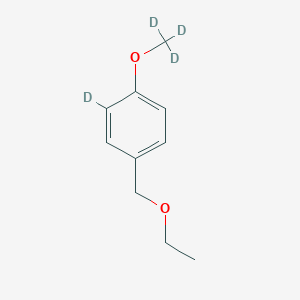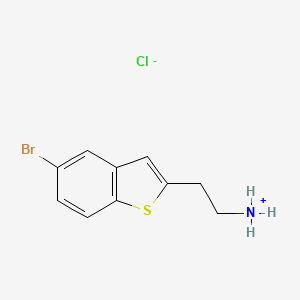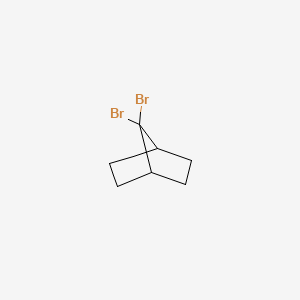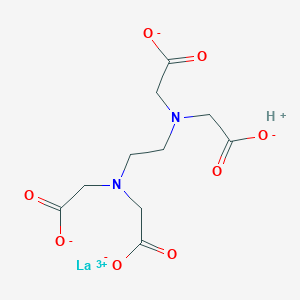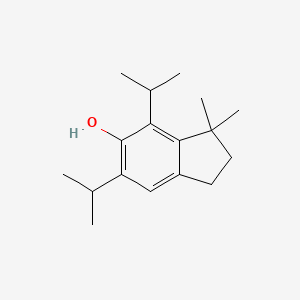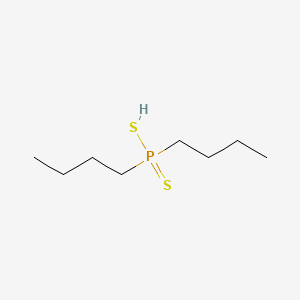
2,5-di-(5-Methylthiophen-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-di-(5-Methylthiophen-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted at the 2 and 5 positions with 5-methylthiophen-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-di-(5-Methylthiophen-2-yl)pyridine can be achieved through several methods. One common approach involves the transformation of 1,2,4-triazine rings into pyridine rings via an aza-Diels–Alder reaction with various dienophiles . Another method includes the condensation of α-imino esters with isonitrosoacetophenone hydrazones . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve continuous flow reactors and automated systems to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
2,5-di-(5-Methylthiophen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
科学的研究の応用
2,5-di-(5-Methylthiophen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, particularly with metals like platinum and iridium.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism by which 2,5-di-(5-Methylthiophen-2-yl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique photophysical properties, such as luminescence, which are useful in various applications .
類似化合物との比較
Similar Compounds
Uniqueness
2,5-di-(5-Methylthiophen-2-yl)pyridine is unique due to the presence of two 5-methylthiophen-2-yl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in the development of fluorescent probes and OLED materials .
特性
分子式 |
C15H13NS2 |
|---|---|
分子量 |
271.4 g/mol |
IUPAC名 |
2,5-bis(5-methylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C15H13NS2/c1-10-3-7-14(17-10)12-5-6-13(16-9-12)15-8-4-11(2)18-15/h3-9H,1-2H3 |
InChIキー |
SAYAEEXTTXPCSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2=CN=C(C=C2)C3=CC=C(S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


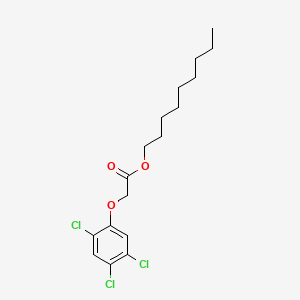
![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
